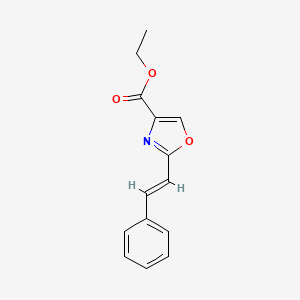![molecular formula C20H18O5 B2577593 methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate CAS No. 869341-38-8](/img/structure/B2577593.png)
methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .
Molecular Structure Analysis
Coumarins or benzopyran-2-ones are a group of nature-occurring lactones . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi and bacteria .
Chemical Reactions Analysis
A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Multicomponent Synthesis Techniques
The development of efficient one-stage methods for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates showcases advancements in multicomponent reaction protocols. This approach emphasizes the use of readily accessible starting materials, mild reaction conditions, and atom economy, highlighting the potential for synthesizing complex molecules without the need for chromatographic purifications (Komogortsev, Melekhina, & Lichitsky, 2022).
Novel Heterocycles Synthesis
The reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide has been studied, leading to the formation of triazinones and diones, showcasing the chemical versatility of chromene derivatives in synthesizing novel heterocyclic compounds with potential application in drug development and materials science (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).
Biological Applications
Antimicrobial Activity
Research on chromonyl-2(3H)-furanone derivatives has demonstrated significant in vitro antibacterial and antifungal activities, suggesting these compounds' potential as templates for developing new antimicrobial agents. This underscores the importance of chromene derivatives in medicinal chemistry for their bioactive properties (Ramadan & El‐Helw, 2018).
Cancer Therapy
The design and synthesis of novel nanosize drug candidates, such as (S)‐methyl 2‐[(7‐hydroxy‐2‐oxo‐4‐phenyl‐2H‐chromen‐8‐yl)methyleneamino]‐3‐(1H‐indol‐3‐yl)propanoate (ND3), for cancer therapy highlight the therapeutic potential of chromene derivatives. These studies not only showcase the compounds' cytotoxic effects against cancer cell lines but also illustrate the use of in silico methods for drug design and molecular docking to predict interactions with DNA, providing a pathway for the accelerated discovery of anticancer drugs (Budama-Kilinc et al., 2020).
Advanced Material Science
Non-Linear Optical Properties
The synthesis and characterization of chromene derivatives have been explored for their non-linear optical (NLO) properties, offering insights into their potential applications in optical materials and devices. These studies integrate experimental and computational approaches to understand the electronic and structural aspects of these compounds, highlighting their utility in developing new materials with unique optical properties (Arif et al., 2022).
Wirkmechanismus
The mechanism of action of coumarin derivatives is diverse and depends on their chemical structure . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Zukünftige Richtungen
The future directions of research on “methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate” and similar compounds could involve further investigation into their synthesis methods, biological properties, and potential applications . This could include testing for additional biological activities, exploring new synthesis methods, and investigating their potential use in various industries .
Eigenschaften
IUPAC Name |
methyl 2-(4-methyl-2-oxo-3-phenylchromen-6-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-16-11-15(24-13(2)19(21)23-3)9-10-17(16)25-20(22)18(12)14-7-5-4-6-8-14/h4-11,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNMVMIHDKBSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2577510.png)
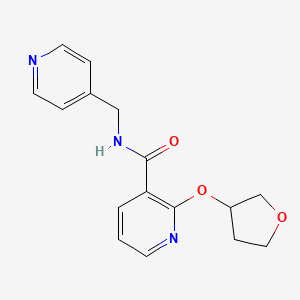
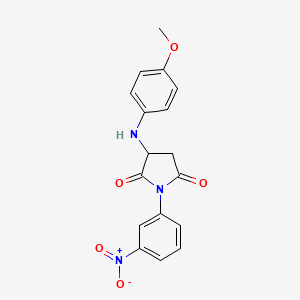
![(E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577513.png)

![N-(2-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2577516.png)
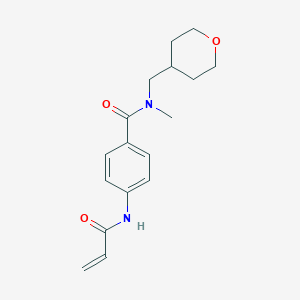
![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2577520.png)
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2577522.png)
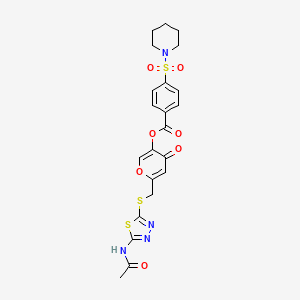
![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2577524.png)


